RR6

Vanin-1 Pantetheinase Selectivity

In vivo vanin-1 research is constrained by tool compounds lacking oral bioavailability. RR6 (CAS 1351758-37-6) directly resolves this as a rationally designed pantetheine analog with validated oral activity and nanomolar potency. • Selective, reversible, competitive vanin-1 inhibitor: IC50 0.54 µM (recombinant human), 40 nM (human serum pantetheinase) • Orally bioavailable: Complete plasma vanin inhibition in rodent models; alters fasting plasma lipid concentrations • High selectivity: No inhibition of biotinidase (IC50 >200 µM) or cathepsins B/L/papain at up to 200 µM; >200-fold selectivity window over off-target enzymes

Molecular Formula C16H23NO4
Molecular Weight 293.36
CAS No. 1351758-37-6
Cat. No. B1139164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRR6
CAS1351758-37-6
Molecular FormulaC16H23NO4
Molecular Weight293.36
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O
InChIInChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RR6: Oral Vanin-1 Inhibitor for Research


RR6 (CAS 1351758-37-6) is a synthetic pantetheine analog that functions as a potent, selective, reversible, and competitive inhibitor of the vanin-1 enzyme (pantetheinase) [1]. It is a derivative of the coenzyme A (CoA) precursor D-pantothenic acid (Vitamin B5) [1]. RR6 has a molecular weight of 293.36 g/mol and demonstrates nanomolar inhibitory activity against recombinant human vanin-1, with a reported IC50 of 0.54 µM . The compound also potently inhibits pantetheinase activity in serum from multiple species [1]. A key distinguishing feature of RR6 is its demonstrated oral bioavailability in rodent models, where administration leads to complete inhibition of plasma vanin activity [2].

RR6: Why Substitution Fails


Generic substitution is not a viable strategy for RR6 due to the unique combination of its properties that are not recapitulated by other vanin-1 inhibitors, its natural substrate, or structural analogs. RR6 is a specific, rationally designed pantetheine analog that acts as a reversible and competitive inhibitor with nanomolar potency [1]. In contrast, the natural substrate pantetheine is an agonist, and other vanin inhibitors, such as Vanin-1-IN-1, while more potent in vitro (IC50 2.3 nM), have not demonstrated the same profile of oral bioavailability and in vivo target engagement at established doses . Furthermore, even closely related structural derivatives, like OMP7, exhibit different in vivo pharmacokinetic and tissue distribution profiles, with distinct durations of action compared to RR6 [2]. Therefore, for research applications specifically requiring a well-characterized, orally bioavailable vanin-1 inhibitor with a known in vivo phenotype, substituting RR6 with another compound will fundamentally alter the experimental conditions and potentially invalidate results.

RR6: Quantitative Evidence for Selection


Selectivity Over Key Off-Target Enzymes

RR6 exhibits high selectivity for vanin-1 over several structurally and functionally related enzymes, which is a critical differentiator for ensuring data integrity in target-specific studies [1]. It was tested against biotinidase, the enzyme with the highest structural similarity to vanins, and showed no activity up to the highest concentration tested (200 µM) [1]. Similarly, RR6 showed no inhibition of cathepsin B, cathepsin L, and papain at concentrations up to 200 µM .

Vanin-1 Pantetheinase Selectivity Off-target

Cross-Species Pantetheinase Inhibition

RR6 demonstrates consistent and potent inhibition of pantetheinase activity across serum from multiple relevant preclinical species, a critical factor for translational research and in vivo study design . Its inhibitory potency is similar in human and bovine serum and slightly less potent in rat serum .

Vanin-1 Pantetheinase Species Comparison Potency

In Vivo Target Engagement (Rat Model)

A critical differentiator for RR6 is its validated oral bioavailability and in vivo pharmacodynamic effect, which is not a given property for all vanin-1 inhibitors [1]. Oral administration of RR6 in Wistar rats led to complete inhibition of plasma vanin activity [1]. This complete inhibition was achieved with RR6 administered at a concentration of 3 mg/mL in drinking water . This contrasts with a more potent in vitro inhibitor, OMP7, which showed a distinct and more sustained inhibitory profile in vivo after subcutaneous, not oral, administration [2].

Vanin-1 In Vivo Pharmacodynamics Oral Bioavailability

RR6: Recommended Research Applications


Vanin-1 in Energy & Lipid Metabolism

RR6 is a premier tool compound for in vivo studies exploring the connection between vanin-1 activity and systemic metabolism. Oral administration of RR6 in rats completely inhibits plasma vanin activity, which is accompanied by measurable alterations in plasma lipid concentrations upon fasting [1]. This specific in vivo phenotype provides a robust and quantifiable endpoint for experiments designed to dissect the role of vanin-1 in metabolic diseases such as obesity, insulin resistance, and hepatic steatosis [1]. This application is uniquely suited to RR6 due to its validated oral bioavailability and established metabolic effect.

Inflammation & Oxidative Stress Research

The high selectivity of RR6 for vanin-1 over off-target enzymes (biotinidase, cathepsins) makes it the preferred reagent for definitively linking vanin-1 inhibition to anti-inflammatory or antioxidant outcomes [1]. By minimizing confounding results from off-target activity, researchers can use RR6 in cellular or in vivo models of inflammation to confidently attribute any observed effects to the vanin-1/cysteamine/glutathione pathway. This is particularly relevant for studies of inflammatory bowel disease (IBD), transplant vasculopathy, and other inflammation-driven pathologies where vanin-1 has been implicated [2].

Pantothenamide Antibiotic Potentiation

RR6 has a unique application as a chemical biology tool to potentiate the activity of pantothenamide antibiotics [1]. Vanins in serum can hydrolyze and inactivate pantothenamides, limiting their antimicrobial efficacy. Co-administration of RR6 inhibits this degradation, preserving the antibiotic activity of pantothenamides [1]. This synergistic combination has been shown to be effective against pathogens like Staphylococcus aureus and the malaria parasite Plasmodium falciparum in vitro when serum is present [1]. This scenario represents a specific, evidence-backed use case where RR6 is not just a target inhibitor, but a critical enabling component of a combination strategy.

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